molecular formula C15H11ClO3 B1292259 3-Acetoxy-4'-chlorobenzophenone CAS No. 890099-55-5

3-Acetoxy-4'-chlorobenzophenone

Cat. No. B1292259
CAS RN: 890099-55-5
M. Wt: 274.7 g/mol
InChI Key: BHZTWVHDRPGENH-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-chlorobenzophenone is a chemical compound with the molecular formula C15H11ClO3 . It is a derivative of benzophenone, which is a widely used building block in organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-4’-chlorobenzophenone can be inferred from its molecular formula, C15H11ClO3. It likely contains a benzophenone core structure, with an acetoxy group (-OCOCH3) and a chlorine atom attached to the phenyl rings .

Safety and Hazards

The safety data sheet for 4-Chlorobenzophenone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for 3-Acetoxy-4’-chlorobenzophenone.

Future Directions

Future research could focus on the synthesis and characterization of 3-Acetoxy-4’-chlorobenzophenone, as well as its potential applications. For instance, benzophenones are known for their photochemical properties, which could be explored in the context of 3-Acetoxy-4’-chlorobenzophenone .

Mechanism of Action

properties

IUPAC Name

[3-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZTWVHDRPGENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641631
Record name 3-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-chlorobenzophenone

CAS RN

890099-55-5
Record name 3-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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